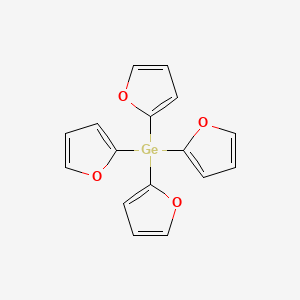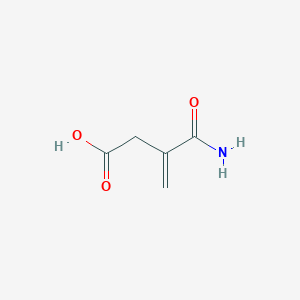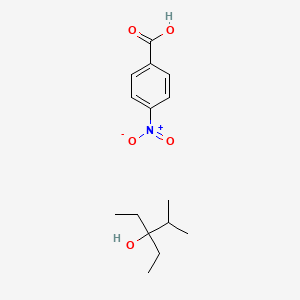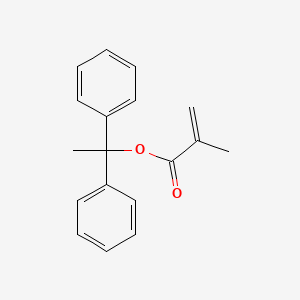![molecular formula C11H9N3O3 B14627199 2-Nitro-4-[(pyridin-2-yl)oxy]aniline CAS No. 55564-12-0](/img/structure/B14627199.png)
2-Nitro-4-[(pyridin-2-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-[(pyridin-2-yl)oxy]aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and a pyridin-2-yloxy group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline typically involves the nitration of 4-[(pyridin-2-yl)oxy]aniline. This can be achieved through the reaction of 4-[(pyridin-2-yl)oxy]aniline with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective nitration of the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-[(pyridin-2-yl)oxy]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyridin-2-yloxy group can be replaced by other functional groups.
Oxidation: The aniline ring can be oxidized to form quinonoid structures under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Amino-4-[(pyridin-2-yl)oxy]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinonoid derivatives.
Applications De Recherche Scientifique
2-Nitro-4-[(pyridin-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of biological pathways. The pyridin-2-yloxy group may enhance the compound’s binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Lacks the pyridin-2-yloxy group, making it less versatile in terms of chemical reactivity.
4-Nitroaniline: Similar structure but with the nitro group in a different position, affecting its chemical properties and reactivity.
2-Amino-4-[(pyridin-2-yl)oxy]aniline: The reduced form of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline, with different biological activities.
Uniqueness
This compound is unique due to the presence of both the nitro and pyridin-2-yloxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
55564-12-0 |
|---|---|
Formule moléculaire |
C11H9N3O3 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
2-nitro-4-pyridin-2-yloxyaniline |
InChI |
InChI=1S/C11H9N3O3/c12-9-5-4-8(7-10(9)14(15)16)17-11-3-1-2-6-13-11/h1-7H,12H2 |
Clé InChI |
WTCLTOSEOISAPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)

![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)


![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)

![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)

![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
